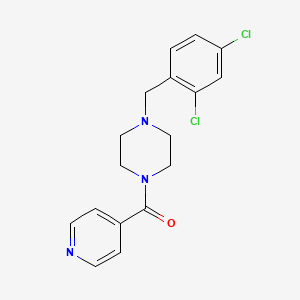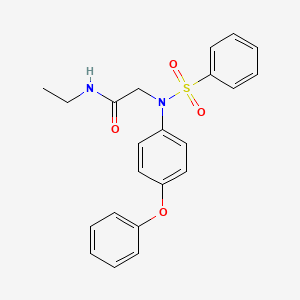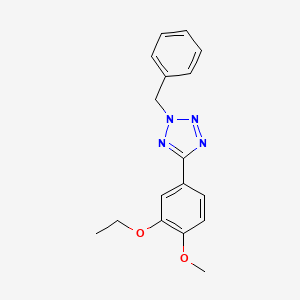
1-(2,4-dichlorobenzyl)-4-isonicotinoylpiperazine
Overview
Description
1-(2,4-dichlorobenzyl)-4-isonicotinoylpiperazine, commonly known as DPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPI belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of DPI is not fully understood. However, it is believed to act by inhibiting the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in the body. By inhibiting PDE activity, DPI increases the levels of cAMP and cGMP, which leads to various physiological effects.
Biochemical and Physiological Effects
DPI has been reported to have several biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). DPI has also been reported to possess anti-tumor and anti-cancer properties by inducing apoptosis in cancer cells. Additionally, DPI has been shown to possess anti-viral properties by inhibiting the replication of HIV and HCV.
Advantages and Limitations for Lab Experiments
One of the major advantages of DPI is its broad spectrum of pharmacological properties, which makes it a potential candidate for the treatment of various diseases. DPI is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of DPI is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of DPI is not fully understood, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the research on DPI. One of the potential areas of research is the development of DPI analogs with improved solubility and pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of DPI and its potential therapeutic applications. DPI also has potential applications in the field of drug delivery, and further studies are needed to explore its use as a drug carrier. Finally, DPI has potential applications in the field of nanotechnology, and further studies are needed to explore its use in the synthesis of nanoparticles.
Conclusion
In conclusion, DPI is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its broad spectrum of pharmacological properties makes it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action of DPI and its potential therapeutic applications. Additionally, the development of DPI analogs with improved solubility and pharmacological properties is a potential area of research.
Scientific Research Applications
DPI has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, anti-tumor, and anti-cancer properties. DPI has also been studied for its potential use as an anti-viral agent, particularly against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, DPI has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c18-15-2-1-14(16(19)11-15)12-21-7-9-22(10-8-21)17(23)13-3-5-20-6-4-13/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZYSNPIYXFWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4671721.png)
![N-(4-bromo-2-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4671732.png)

![4-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B4671739.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4671754.png)
![N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4671761.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4671765.png)
![methyl 13-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B4671773.png)
![5,6-dimethyl-3-phenyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4671776.png)


![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B4671795.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4671807.png)